
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with nitro groups and a sulfonamide group attached to a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to introduce nitro groups at the 2 and 4 positions. This is followed by the sulfonation of the resulting dinitronaphthalene to form the sulfonamide derivative. The final step involves the coupling of the sulfonamide with 4-methoxybenzene under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-phenyl)-4-(2,4-dinitro-naphthalen-1-ylamino)-benzamide: Similar structure but with a chloro group instead of a methoxy group.
1-(N-{2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl}carboximidoyl)naphthalen-2-ol: Contains a carboximidoyl group instead of a sulfonamide group.
Uniqueness
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide is unique due to its combination of nitro, sulfonamide, and methoxy functional groups, which confer specific chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
52077-95-9 |
|---|---|
Formule moléculaire |
C17H13N3O7S |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-(2,4-dinitronaphthalen-1-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H13N3O7S/c1-27-11-6-8-12(9-7-11)28(25,26)18-17-14-5-3-2-4-13(14)15(19(21)22)10-16(17)20(23)24/h2-10,18H,1H3 |
Clé InChI |
JHHWBYQRZKAYDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


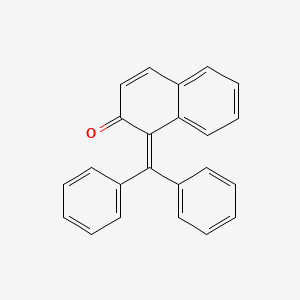
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
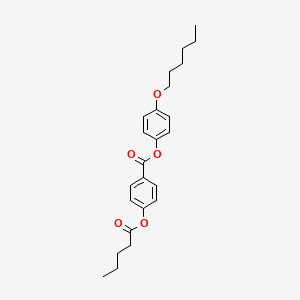

![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
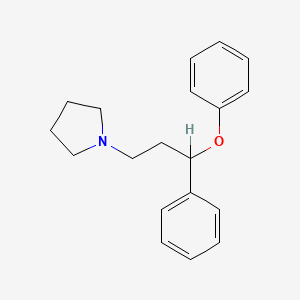
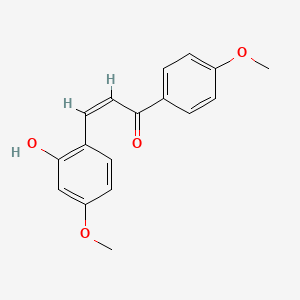
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
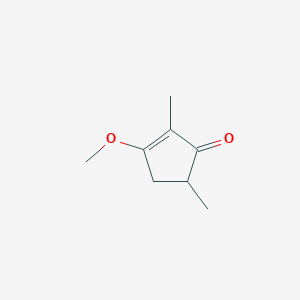

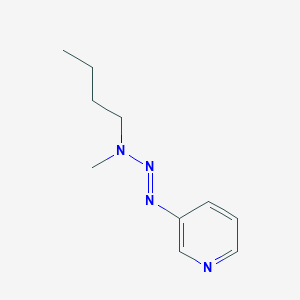
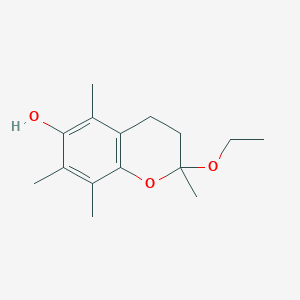

![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
